
3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is a pyrrolidine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions in research.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide has a significant effect on the central nervous system. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have anxiolytic and antidepressant effects in various behavioral tests.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide in lab experiments include its high potency and selectivity for the α7 nicotinic acetylcholine receptor. However, its limitations include its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide. These include further studies on its mechanism of action, its potential therapeutic applications in various neurological disorders, and the development of more potent and selective analogs. Additionally, research can be focused on improving its solubility in water to make it more practical for use in experiments.
In conclusion, 3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide is a promising compound that has shown potential in various scientific research studies. Its pharmacological properties and mechanism of action make it an interesting target for further research and development of potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide involves the reaction of cyclopropylmethanol with pyridine-2-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reacted with pyrrolidine-1-carboxylic acid to obtain the final compound.
Scientific Research Applications
3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have a significant effect on the central nervous system and has shown potential in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(17-9-13-3-1-2-7-16-13)18-8-6-14(10-18)20-11-12-4-5-12/h1-3,7,12,14H,4-6,8-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSCCYZUFKJQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


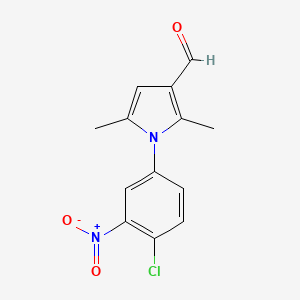
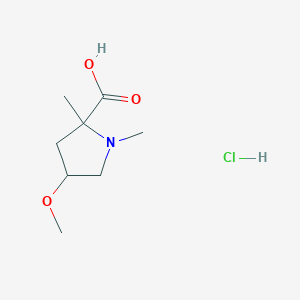

![(Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2906612.png)
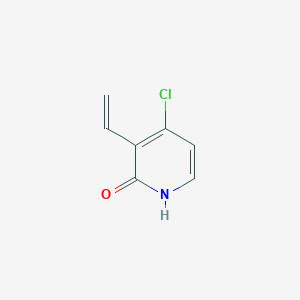
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2906614.png)
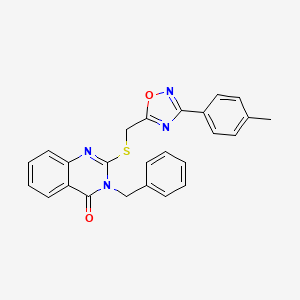
![N-(4-fluorophenyl)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]acetamide](/img/structure/B2906618.png)

triazin-4-one](/img/structure/B2906623.png)
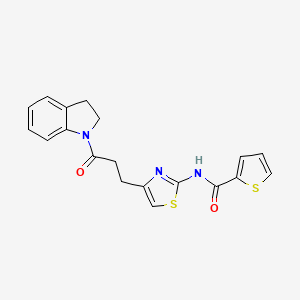
![9-(3,5-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide](/img/structure/B2906630.png)